![molecular formula C14H10BrClO B1292330 4-Bromo-3'-chloro-4'-methylbenzophenone CAS No. 951890-90-7](/img/structure/B1292330.png)
4-Bromo-3'-chloro-4'-methylbenzophenone
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Overview
Description
4-Bromo-3’-chloro-4’-methylbenzophenone is a chemical compound with the molecular weight of 309.59 . Its IUPAC name is (4-bromophenyl) (4-chloro-3-methylphenyl)methanone .
Synthesis Analysis
The synthesis of 4-Bromo-3’-chloro-4’-methylbenzophenone has been attempted to yield a compound with potential photochemical reactivity and photophysical properties . The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis
The InChI code for 4-Bromo-3’-chloro-4’-methylbenzophenone is 1S/C14H10BrClO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 .Chemical Reactions Analysis
The ability of benzophenones to form radicals in the presence of ultraviolet radiation gives rise to some interesting photochemistry which transforms them into benzopinacols .Scientific Research Applications
Photochemical Reactivity and Photophysical Properties
The compound has potential photochemical reactivity and photophysical properties . It was synthesized for the purpose of studying these properties .
Spectral Analysis
The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
Synthesis Study
4-Bromo-3’-chloro-4’-methylbenzophenone was prepared from toluene and 4-bromobenzoyl chloride using an AlCl3 catalyst . This synthesis process was studied in detail .
Photophysics Quantitative UV
The product was used to study photophysics, specifically "quantitative UV" . Two solvents, EPA and methylcyclohexane (MCH), were used in this study .
Photoreduction Study
Solutions of 4-bromo-3’-chloro-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes, yielding a photoreduction quantum efficiency of 7.75% .
Synthesis and Characterization
The compound was synthesized using a Friedel-Crafts acylation reaction, and characterized using infrared spectroscopy, melting point determination, HNMR and CNMR .
Precursor in Organic Synthesis
4-Bromo-3’-chloro-4’-methylbenzophenone is used as a precursor in organic synthesis to prepare 4-(benzyloxy)-l-bromo-2-chlorobenzene by reaction with benzyl bromide .
Mechanism of Action
Target of Action
Benzophenone derivatives are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that bromination and chlorination can enhance the electrophilic nature of the benzophenone structure, potentially influencing its interaction with biological targets .
Biochemical Pathways
Benzophenone derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bromine and chlorine substituents could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .
Result of Action
Benzophenone derivatives can have various effects depending on their specific targets, ranging from enzyme inhibition to receptor modulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3’-chloro-4’-methylbenzophenone. For instance, the compound’s reactivity might be affected by the pH of its environment .
properties
IUPAC Name |
(4-bromophenyl)-(3-chloro-4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGFYBWAGHTYHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-chloro-4'-methylbenzophenone |
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